![molecular formula C14H10FNO2S B2550565 4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 842110-70-7](/img/structure/B2550565.png)
4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-fluorophenyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H10FNO2S and its molecular weight is 275.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Engineering
Research in synthetic chemistry has explored derivatives similar to 4-[(2-Fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid, focusing on their synthesis and molecular engineering. A study by Sung et al. (2018) detailed the synthesis of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives, highlighting the photophysical properties of these fluorophores. Through Suzuki-Miyaura cross-coupling reactions and aza-[3 + 3] cycloaddition, they demonstrated that these properties can be chemically tuned by modifying the functional groups on the thieno[3,2-b]pyridine scaffold (Dan-Bi Sung et al., 2018).
Photophysical Properties and Applications
The study on thieno[3,2-b]pyridine derivatives by Sung et al. underlines the potential of these compounds in photophysical applications. By tuning the electronic properties of these molecules, researchers can potentially develop materials for optoelectronic devices, highlighting a direct application of derivatives similar to 4-[(2-Fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid in fields such as OLEDs and solar cells.
Nuclear Magnetic Resonance (NMR) Studies
Hirohashi et al. conducted NMR studies on bicyclic thiophene derivatives, demonstrating through-space H–F spin coupling in compounds similar to 4-[(2-Fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid. This research provides insights into the structural elucidation and dynamics of such molecules, essential for understanding their chemical behavior and designing functional materials (T. Hirohashi et al., 1976).
Carbon Dots and Fluorescence
A distinct application is found in the study by Shi et al., where organic fluorophores similar to the structure of interest are identified as the primary fluorescence origins in carbon dots. This finding suggests the potential use of 4-[(2-Fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid derivatives in developing high-fluorescence quantum yield carbon dots for bioimaging and sensor applications (Lei Shi et al., 2016).
Novel Derivatives Synthesis
The synthesis of new derivatives, as explored by Torosyan et al., further exemplifies the chemical versatility and potential pharmaceutical applications of compounds related to 4-[(2-Fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid. Their work on N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and imidazolyl derivatives illustrates the ongoing efforts in medicinal chemistry to harness the biological activities of such molecules (S. A. Torosyan et al., 2018).
Mechanism of Action
Target of Action
Similar compounds, such as thieno[3,2-b]pyrrolecarboxamides, have shown strong activity against the rna-dependent rna polymerase of the hepatitis c virus . They also inhibit KDM1A and LSD1 demethylases, which regulate DNA methylation .
Mode of Action
Related compounds have been found to act as allosteric inhibitors for the rna-dependent rna polymerase of the hepatitis c virus . They also inhibit KDM1A and LSD1 demethylases, enzymes that remove methyl groups from lysine residues in histones, thereby regulating gene transcription .
Biochemical Pathways
Similar compounds have been found to affect the replication of the hepatitis c virus by inhibiting its rna-dependent rna polymerase . They also influence gene transcription by inhibiting KDM1A and LSD1 demethylases .
Result of Action
Related compounds have been found to inhibit the replication of the hepatitis c virus and regulate gene transcription by affecting the methylation of histones .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2S/c15-10-4-2-1-3-9(10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKJLJDQKVXPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C2C(=O)O)SC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]acetamide](/img/structure/B2550484.png)
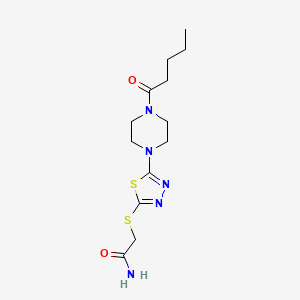
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2550486.png)

![1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one](/img/structure/B2550492.png)
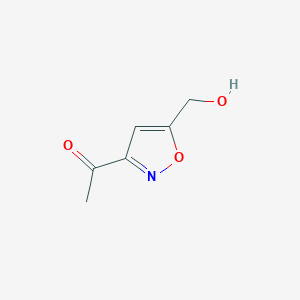
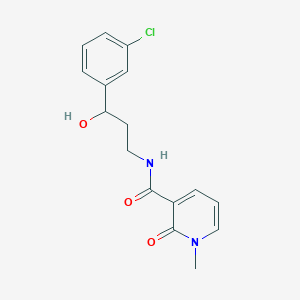
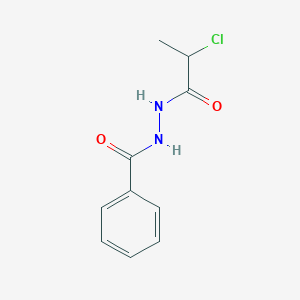

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550499.png)
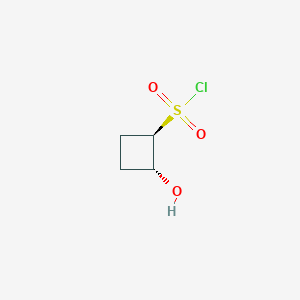
![Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2550502.png)
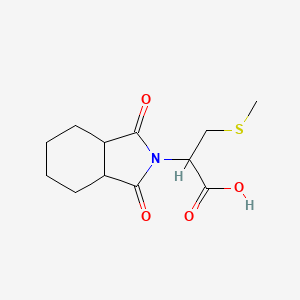
![3,3-diphenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2550505.png)
